An In-depth Technical Guide to the Chemical Properties of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH)
An In-depth Technical Guide to the Chemical Properties of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid (DAPTA-OH), a structural analogue of the well-known chelating agent EDTA, presents a unique molecular framework with potential applications in metal ion chelation, particularly in the fields of medicine and biotechnology. This guide provides a summary of the available chemical and physical properties of DAPTA-OH, outlines a general experimental protocol for its synthesis, and illustrates its mechanism of action and synthesis pathway through logical diagrams. Due to the limited availability of experimental data in the current literature, this document also highlights areas where further research is required to fully characterize this compound.
Core Chemical Properties
1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid, also known as [(2-Hydroxy-1,3-propanediyl)dinitrilo]tetraacetic acid, is a polyaminocarboxylic acid. Its structure incorporates a central propanol backbone with two amine groups, each functionalized with two acetic acid moieties. This structure imparts significant chelating properties to the molecule.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of DAPTA-OH. It is important to note that while some of these properties have been experimentally determined, others, such as the acid dissociation constant, are based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 322.27 g/mol | --INVALID-LINK-- |
| CAS Number | 3148-72-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | [Various Suppliers] |
| Melting Point | 194 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Almost transparent in 1 mol/L NaOH | --INVALID-LINK-- |
| Predicted pKa | 1.39 ± 0.10 | --INVALID-LINK-- |
Note: The provided pKa value is a computational prediction and should be used with caution until experimentally validated.
Metal Ion Chelation
The primary function of DAPTA-OH is its ability to act as a hexadentate ligand, forming stable complexes with a variety of metal ions. The two nitrogen atoms of the diamine backbone and the four carboxylate groups can coordinate with a central metal ion. The presence of the hydroxyl group on the propanol backbone may also influence the coordination chemistry and stability of the resulting metal complexes.
Logical Workflow of Metal Ion Chelation
The following diagram illustrates the general process of metal ion chelation by DAPTA-OH in an aqueous solution. The deprotonation of the carboxylic acid groups is a pH-dependent equilibrium, which is crucial for the effective coordination of the metal ion.
Experimental Protocols
Proposed Synthesis of 1,3-Diamino-2-propanol-N,N,N',N'-tetraacetic acid
Materials:
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1,3-Diamino-2-propanol
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Chloroacetic acid or Bromoacetic acid
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Distilled water
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Ethanol
Procedure:
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Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1,3-diamino-2-propanol in distilled water.
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Carboxymethylation: Slowly add a solution of chloroacetic acid (or bromoacetic acid) to the reaction mixture. The molar ratio of haloacetic acid to 1,3-diamino-2-propanol should be approximately 4:1.
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pH Control: Throughout the addition of the haloacetic acid, maintain the pH of the reaction mixture between 9 and 11 by the controlled addition of a concentrated sodium hydroxide solution. The temperature should be maintained between 50-70 °C.
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Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature and pH for several hours until the reaction is complete. Reaction progress can be monitored by techniques such as HPLC.
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Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify to a pH of 1-2 with concentrated hydrochloric acid. The product, DAPTA-OH, should precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by filtration and wash it with cold distilled water to remove any unreacted starting materials and salts. Further purification can be achieved by recrystallization from hot water or a water/ethanol mixture.
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Drying: Dry the purified product under vacuum at a moderate temperature.
Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Proposed Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis of DAPTA-OH.
